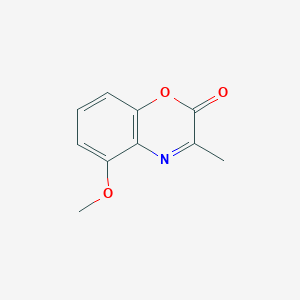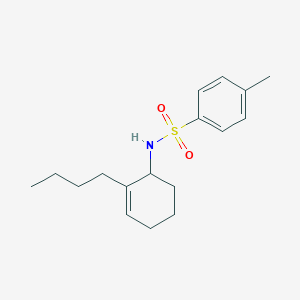![molecular formula C10H10ClN3O2 B14228008 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione CAS No. 562814-44-2](/img/structure/B14228008.png)
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is an organic compound that features a piperazine ring substituted with a chloropyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione typically involves the reaction of 6-chloropyridine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and bacterial infections.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria. The chloropyridinyl group is believed to play a key role in binding to these targets, thereby disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one: Similar structure but with an imidazolidinone ring instead of a piperazine ring.
N-[(6-Chloropyridin-3-yl)methyl]methylamine: Contains a methylamine group instead of a piperazine ring.
Uniqueness
1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione is unique due to its specific combination of a piperazine ring and a chloropyridinyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
562814-44-2 |
|---|---|
Formule moléculaire |
C10H10ClN3O2 |
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)6-14-4-3-12-9(15)10(14)16/h1-2,5H,3-4,6H2,(H,12,15) |
Clé InChI |
HVZQSNUGEHHPNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C(=O)N1)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



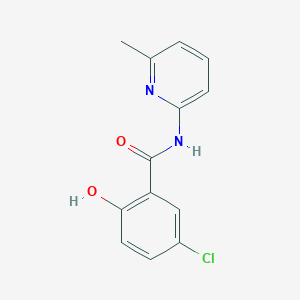
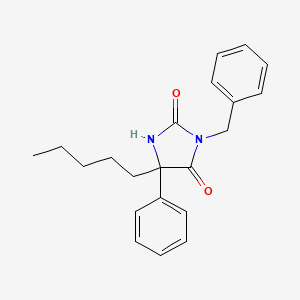
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
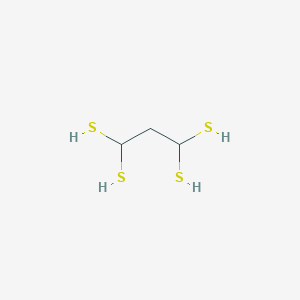
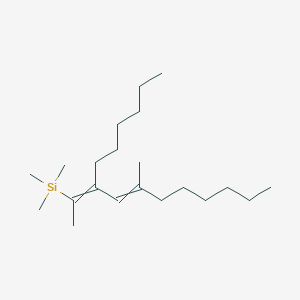
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
